N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 443730-91-4
VCID: VC21504270
InChI: InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6g/mol

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

CAS No.: 443730-91-4

Cat. No.: VC21504270

Molecular Formula: C26H28N2O4S

Molecular Weight: 464.6g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide - 443730-91-4

Specification

CAS No. 443730-91-4
Molecular Formula C26H28N2O4S
Molecular Weight 464.6g/mol
IUPAC Name N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)
Standard InChI Key GNBHAIKBQXEYFW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Introduction

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in pharmaceutical research. This article provides an in-depth examination of its chemical properties, synthesis, and potential applications.

Synthesis

While specific details on the synthesis of this exact compound were not available in the provided resources, compounds with similar structures often follow multi-step organic synthesis protocols involving:

  • Formation of the sulfonamide group: Reaction of an amine with a sulfonyl chloride derivative.

  • Introduction of the acetamide group: Typically achieved through acylation reactions.

  • Attachment of the phenoxy group: Via nucleophilic substitution reactions using appropriate phenols and alkylating agents.

Further experimental details would be required to confirm the exact methodology for this compound.

Potential Applications

The structural features of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide suggest potential applications in medicinal chemistry:

  • Pharmacological Activity:

    • Sulfonamide derivatives are known for their antibacterial, anti-inflammatory, and anticancer properties.

    • The indole moiety is a common pharmacophore in drug discovery due to its bioactivity.

  • Drug Development:

    • The compound could serve as a lead molecule for designing drugs targeting enzymes or receptors associated with cancer or inflammatory diseases.

    • Its physicochemical properties indicate potential for optimization in drug-like candidates.

Comparative Analysis with Related Compounds

To better understand its significance, we compare it with structurally related compounds:

CompoundMolecular Weight (g/mol)Potential Use
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide422.5Anti-inflammatory research
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-nitrobenzamide~450Anticancer studies

This comparison highlights variations in functional groups that influence biological activity and molecular interactions.

Research Gaps and Future Directions

Despite its promising structure:

Future studies should focus on:

  • Evaluating its interaction with biological targets using in silico docking studies.

  • Conducting in vitro and in vivo assays to determine efficacy and safety profiles.

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